(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a piperazine ring, an isoxazole ring, and a tetrahydrobenzo[d]isoxazole ring. Isoxazole rings are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are known for their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole ring would likely have a planar structure, while the piperazine ring would adopt a chair conformation .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the isoxazole ring could undergo reactions at the nitrogen and oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the piperazine ring could impart basicity to the compound .
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with isoxazole and piperazine units have been synthesized and structurally characterized to explore their biological activity. For example, the synthesis and structural exploration of a novel bioactive heterocycle incorporating isoxazole and piperidine units demonstrated antiproliferative activity. The compound's structure was elucidated using various spectroscopic methods and X-ray diffraction, indicating a stable molecular structure supported by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Biological Activity and Potential Antipsychotic Applications
Conformationally constrained butyrophenones, incorporating elements similar to the target compound, have been evaluated for their affinity towards dopamine and serotonin receptors. These studies aim to develop new antipsychotic medications with reduced side effects. The research demonstrates the compound's potential in modulating neurotransmitter systems, indicative of its utility in treating psychiatric disorders (Raviña et al., 2000).
Antimicrobial Activity
A novel series of derivatives, structurally related to the compound of interest, have been synthesized and screened for antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents, demonstrating moderate to good efficacy against various bacterial strains (Mhaske et al., 2014).
Anticonvulsant and Sodium Channel Blocker Properties
Derivatives featuring structural motifs similar to the target compound have been synthesized and evaluated for their anticonvulsant activities. These compounds were tested in animal models, revealing their potential as sodium channel blockers and anticonvulsant agents, suggesting their application in treating epilepsy (Malik & Khan, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-13(10-18-23-12)11-20-6-8-21(9-7-20)17(22)16-14-4-2-3-5-15(14)24-19-16/h10H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWFLRLWYPGLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=NOC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone |
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